Cas no 493-74-3 (2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-)
2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-
- 3 5 3' 5'-TETRAMETHOXY-4 4-DIPHENOQUINONE
- 4-(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one
- 2,2',6,6'-tetramethoxydibenzo-1,1'-diquinone
- 3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone
- 3,3',5,5'-tetramethoxydiphenoquinone
- 3,5,3',5'-tetramethoxy-4,4'-diphenoquinone
- Cerulignone
- COERULIGNONE
- FT-0632225
- 4-(3,5-DIMETHOXY-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-2,6-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE
- Coerulignon
- DTXSID00197762
- 3,3',5,5'-tetramethoxy-1,1'-bi(cyclohexa-2,5-dien-1-ylidene)-4,4'-dione
- NSC-406032
- AKOS015916514
- 493-74-3
- DIPHENOQUINONE, 3,3',5,5'-TETRAMETHOXY-
- SCHEMBL197028
- CHEBI:55496
- (BI-2,5-CYCLOHEXADIEN-1-YLIDENE)-4,4'-DIONE, 3,3',5,5'-TETRAMETHOXY-
- 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-
- NSC406032
- UNII-752TWO2IP0
- CEDRIRET
- Q27124326
- beta-D-Glucosepentaacetate
- NSC 401175
- 752TWO2IP0
- TMPQ
- 3,3',5,5'-Tetramethoxy-p-biphenoquinone
- NSC-401175
- NSC401175
- DTXCID60120253
- DB-051626
-
- MDL: MFCD00019447
- Inchi: 1S/C16H16O6/c1-19-11-5-9(6-12(20-2)15(11)17)10-7-13(21-3)16(18)14(8-10)22-4/h5-8H,1-4H3
- InChI Key: WASNBVDBYSQBPH-UHFFFAOYSA-N
- SMILES: O(C)C1C(C(=C/C(/C=1)=C1/C=C(C(C(=C/1)OC)=O)OC)OC)=O
Computed Properties
- Exact Mass: 304.09500
- Monoisotopic Mass: 304.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.1A^2
- XLogP3: 1.9
Experimental Properties
- Density: 1.2275 (rough estimate)
- Melting Point: 293 °C (dec.)(lit.)
- Boiling Point: 365.13°C (rough estimate)
- Flash Point: 280.6°C
- Refractive Index: 1.4600 (estimate)
- PSA: 71.06000
- LogP: 1.56960
2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy- Security Information
2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945775-1g |
3,3',5,5'-Tetramethoxy-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione |
493-74-3 | 98% | 1g |
¥1985.00 | 2024-05-11 |
2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy- Related Literature
-
1. Investigating homogeneous Co/Br?/H2O2 catalysed oxidation of lignin model compounds in acetic acidEdwin B. Clatworthy,Julia L. Picone-Murray,Alexander K. L. Yuen,Richard T. Maschmeyer,Anthony F. Masters,Thomas Maschmeyer Catal. Sci. Technol. 2019 9 384
-
2. The stoichiometric and catalytic oxidation of various substrates with a novel macrocyclic binuclear copper(I) dioxygen complex as an intermediateDavid A. Rockcliffe,Arthur E. Martell J. Chem. Soc. Chem. Commun. 1992 1758
-
3. Proceedings of the Chemical Society, Vol. 22, No. 308
-
4. Aryloxy-radicals. Part VII. The electron spin resonance spectra of the secondary radicals formed during the heterogeneous oxidation of some substituted phenolsW. G. B. Huysmans,William A. Waters J. Chem. Soc. B 1967 1163
Additional information on 2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-
2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy (CAS No. 493-74-3)
2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy (CAS No. 493-74-3) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of cyclohexadienones and is characterized by its intricate arrangement of methoxy groups and a conjugated system that imparts it with distinct chemical properties.
The molecular formula of 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy is C18H18O6, and its molecular weight is approximately 330.33 g/mol. The compound's structure consists of two cyclohexadienone rings interconnected through a methylene bridge, with additional methoxy substituents providing further complexity and reactivity. These structural features make it an interesting candidate for various chemical and biological studies.
In recent years, there has been a growing interest in the synthesis and biological evaluation of compounds with similar structures to 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy. Researchers have explored its potential as a scaffold for the development of new pharmaceutical agents. One notable study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways. This finding suggests that it could be a valuable lead compound for the development of anti-inflammatory drugs.
Beyond its potential therapeutic applications, 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy has also been investigated for its photochemical properties. The conjugated system within the molecule allows it to absorb light in the visible spectrum, making it a candidate for use in photodynamic therapy (PDT). PDT is a treatment modality that uses light to activate photosensitizers in the presence of oxygen to produce reactive oxygen species (ROS), which can selectively destroy cancer cells without causing significant damage to surrounding healthy tissue.
The synthesis of 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy has been optimized using various methodologies. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with an appropriate cyclohexadienone derivative under controlled conditions. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the desired product. The synthetic route can be further refined to improve yield and purity, making it suitable for large-scale production.
In addition to its synthetic accessibility and biological activity, 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has led to its use in catalytic processes and as a building block for supramolecular assemblies. These complexes exhibit unique electronic and magnetic properties that can be exploited in materials science and nanotechnology applications.
The environmental impact of compounds like 2,5-Cyclohexadien-1-one, 4-(3,5-dimethoxy-4-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n-oxyo-n) is also an important consideration. Recent studies have focused on developing green synthesis methods that minimize waste and reduce the use of hazardous reagents. For example, researchers have explored the use of microwave-assisted synthesis and solvent-free conditions to produce this compound more sustainably.
In conclusion, 2 , 5 - Cyc lo hexa di en - 1 - one , 4 - ( 3 , 5 - di me tho xy - 4 - ox o - 2 , 5 - cy clo hexa di en - 1 - y lid en e ) - 2 , 6 - di me tho xy (CAS No. 493–74–3) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structure and properties make it an attractive target for further research and development in medicinal chemistry, materials science, and environmental sustainability. As new methodologies and applications continue to emerge, 2 , 5 - Cyc lo hexa di en - 1 - one , 4 - ( 3 , 5 - di me tho xy - 4 - ox o - 2 , 5 - cy clo hexa di en - 1 - y lid en e ) - 2 , 6 - di me tho xy (CAS No. 493–74–3) will likely remain at the forefront of scientific inquiry.
493-74-3 (2,5-Cyclohexadien-1-one,4-(3,5-dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)